molecular formula C9H6FNO2 B2849141 5-Fluoro-2-hydroxyimino-1-indanone CAS No. 162751-93-1

5-Fluoro-2-hydroxyimino-1-indanone

Cat. No. B2849141
M. Wt: 179.15
InChI Key: YROMJMAABBSDLY-UHFFFAOYSA-N
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Patent
US06153625

Procedure details

15 ml of isoamyl nitrite and then 7.5 ml of concentrated hydrochloric acid are added dropwise to a solution, heated to 40° C., of 11.2 g of 5-fluoro-1-indanone in 185 ml of methanol. After reaction for 45 minutes at 40° C., the reaction mixture is cooled with ice. A precipitate is formed, which is filtered off and then dried in vacuo, allowing the expected product to be isolated.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
185 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1](OCCC(C)C)=[O:2].Cl.[F:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][CH:19]=1)[C:16](=[O:20])[CH2:15][CH2:14]2>CO>[F:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][CH:19]=1)[C:16](=[O:20])[C:15](=[N:1][OH:2])[CH2:14]2

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
7.5 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
FC=1C=C2CCC(C2=CC1)=O
Name
Quantity
185 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction for 45 minutes at 40° C.
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled with ice
CUSTOM
Type
CUSTOM
Details
A precipitate is formed
FILTRATION
Type
FILTRATION
Details
which is filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to be isolated

Outcomes

Product
Name
Type
Smiles
FC=1C=C2CC(C(C2=CC1)=O)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.